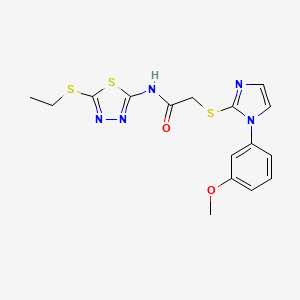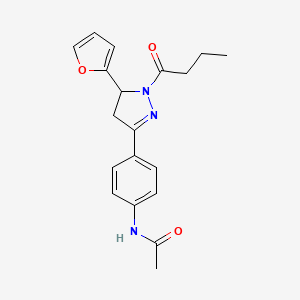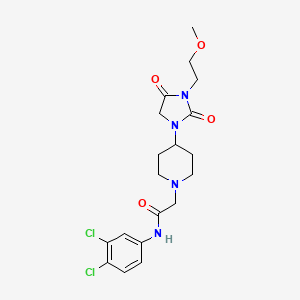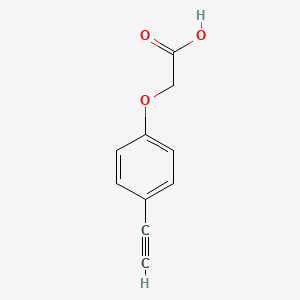
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide, also known as CPPC, is a chemical compound that has been studied for its potential use in scientific research.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing substituted pyrazolo[4,3-c]pyridine-3-ols, showcasing the chemical versatility of related piperidine carboxamides. These syntheses involve the use of arylaldehydes, ammonium formate, and acetoacetanilide, leading to novel heterobicyclic compounds. Such methodologies underscore the potential of using complex piperidine derivatives as key intermediates in creating diverse heterocyclic structures (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Structural and Electronic Properties
The crystal structures of certain anticonvulsant compounds, including ones structurally similar to "1-(6-(4-chlorophenyl)pyridazin-3-yl)-N-(pyridin-3-yl)piperidine-3-carboxamide," have been elucidated. These studies reveal insights into the inclination of the phenyl ring, the delocalization of the piperidine nitrogen lone pair, and the critical orientation for the piperidine-like group. These structural insights are further quantified by ab initio molecular-orbital calculations, providing a deeper understanding of their electronic properties (Georges, Vercauteren, Evrard, & Durant, 1989).
Biological Activity
Investigations into the biological activities of novel pyridine derivatives, including those derived from pyridine carboxamides, have been carried out. For instance, studies on compounds starting from hydrazinyl pyridine-3-carbonitrile, leading to triazolopyridine derivatives and others, have been conducted to evaluate their antimicrobial and antioxidant activities. These compounds exhibit moderate to good binding energies on target proteins, suggesting their potential as antimicrobial and antioxidant agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
properties
IUPAC Name |
1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-pyridin-3-ylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-7-5-15(6-8-17)19-9-10-20(26-25-19)27-12-2-3-16(14-27)21(28)24-18-4-1-11-23-13-18/h1,4-11,13,16H,2-3,12,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTYHJQVTLFFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,4-dimethoxyphenyl)-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2556790.png)




![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)



![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2556810.png)
![2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one](/img/structure/B2556811.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)